molecular formula C9H8N2S B12951055 4-(1H-Pyrazol-1-yl)benzenethiol CAS No. 98581-87-4

4-(1H-Pyrazol-1-yl)benzenethiol

Cat. No.: B12951055
CAS No.: 98581-87-4
M. Wt: 176.24 g/mol
InChI Key: YHGZDSCJWMCCIK-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)benzenethiol is an organic compound characterized by the presence of a pyrazole ring attached to a benzene ring, which in turn is bonded to a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrazole ring with the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Pyrazol-1-yl)benzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-1-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzenesulfonamide
  • 4-(1H-Pyrazol-1-yl)benzonitrile
  • 4-(1H-Pyrazol-1-yl)benzaldehyde

Comparison: 4-(1H-Pyrazol-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogsThe benzaldehyde derivative, on the other hand, has an aldehyde group, which makes it more reactive in certain chemical reactions .

Properties

CAS No.

98581-87-4

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-pyrazol-1-ylbenzenethiol

InChI

InChI=1S/C9H8N2S/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H

InChI Key

YHGZDSCJWMCCIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S

Origin of Product

United States

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